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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the National Surgical Adjuvant Breast

and Bowel Project (NSABP) C-08 clinical trial, a pivotal phase III study that investigated the

efficacy of adding bevacizumab to standard adjuvant chemotherapy for stage II and III colon

cancer.

Introduction
The NSABP C-08 trial was a prospective, randomized, open-label study designed to determine

if the addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth

factor (VEGF), to a modified FOLFOX6 (mFOLFOX6) chemotherapy regimen could improve

outcomes for patients with resected stage II or III colon cancer.[1] The primary goal was to

assess the impact on disease-free survival (DFS).[1][2][3]

Clinical Trial Design
The NSABP C-08 trial was a two-arm study that randomized 2,710 patients between

September 2004 and October 2006.[4][5][6] Patients were stratified by the number of positive

lymph nodes and the participating institution.[1][7] The randomization was performed centrally

using a biased-coin minimization algorithm.[1][7]
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The study enrolled patients with histologically confirmed stage II (T3-4, N0, M0) or stage III

(any T, N1-2, M0) adenocarcinoma of the colon who had undergone surgery.[8] A total of 2,672

patients were included in the final analysis.[1][2]

Table 1: Patient Inclusion and Exclusion Criteria[1][8]

Criteria Description

Inclusion Criteria

Age ≥ 18 years

Histology
Histologically confirmed adenocarcinoma of the

colon

Stage
Stage II (T3-4, N0, M0) or Stage III (any T, N1-2,

M0)

Performance Status
Eastern Cooperative Oncology Group (ECOG)

performance status of 0 or 1

Surgery
Surgical removal of the primary tumor within 21

to 50 days before randomization

Exclusion Criteria

Prior Treatment
Prior chemotherapy or radiation therapy for

colon cancer

Cardiovascular History

History of cerebral vascular accident, transient

ischemic attack, symptomatic peripheral

vascular disease, or arterial thrombotic episode

within 12 months

Cardiac Conditions

New York Heart Association Class III or IV

cardiac disease, unstable angina within 12

months, or symptomatic arrhythmia

Other
Other non-malignant systemic diseases that

would preclude study therapy
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Treatment Arms
Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[1][7]

Control Arm: Received mFOLFOX6 chemotherapy alone.

Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.

Table 2: Treatment Regimens[1][5]

Treatment Arm Regimen Details Duration

Control Arm

mFOLFOX6:- Oxaliplatin: 85

mg/m² IV on day 1-

Leucovorin: 400 mg/m² IV on

day 1- Fluorouracil (5-FU): 400

mg/m² IV bolus on day 1,

followed by 2,400 mg/m² IV

infusion over 46

hoursRepeated every 2 weeks

for 12 cycles

6 months

Experimental Arm

mFOLFOX6 + Bevacizumab:-

Same mFOLFOX6 regimen as

the control arm- Bevacizumab:

5 mg/kg IV on day

1mFOLFOX6 repeated every 2

weeks for 12 cycles;

Bevacizumab repeated every 2

weeks for 26 doses

12 months (for Bevacizumab)

Endpoints
The primary and secondary endpoints of the study were:

Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to

the first occurrence of colon cancer recurrence, a new primary cancer, or death from any

cause.[1][2][3]
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Secondary Endpoints: Overall Survival (OS) and toxicity of the treatment regimens.[1]

Experimental Protocols
Chemotherapy and Bevacizumab Administration
The mFOLFOX6 regimen was administered intravenously every two weeks.[1] In the

experimental arm, bevacizumab was administered on the same day as the chemotherapy.[1]

Toxicity Assessment
Patient toxicity was monitored and graded according to the National Cancer Institute Common

Terminology Criteria for Adverse Events (CTCAE). An initial safety report was published, with

ongoing monitoring for delayed adverse effects.[4]

Key Findings
The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant

improvement in the primary endpoint of DFS.[1][2]

Table 3: Summary of Efficacy Results[1][2]

Endpoint
Control Arm
(mFOLFOX6)

Experimental
Arm
(mFOLFOX6 +
Bevacizumab)

Hazard Ratio
(95% CI)

P-value

3-Year DFS 75.5% 77.4% 0.89 (0.76 - 1.04) 0.15

5-Year OS 80.7% 82.5% 0.95 (0.79 - 1.13) 0.56

3-Year DFS

(Stage II)
84.7% 87.4% 0.82 (0.54 - 1.25) 0.35

3-Year DFS

(Stage III)
72.4% 74.2% 0.90 (0.76 - 1.08) 0.25

While the overall DFS was not significantly improved, an exploratory analysis suggested a

transient benefit in DFS during the one-year period of bevacizumab administration.[2][5]
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However, this effect diminished after treatment completion.[1][9]

The safety analysis showed that the addition of bevacizumab was well-tolerated, with no

significant increase in severe adverse events such as gastrointestinal perforation, hemorrhage,

or thrombotic events.[4] However, there was a higher incidence of grade 3 or higher

hypertension, wound complications, pain, and proteinuria in the bevacizumab arm.[4][10]
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Caption: Workflow of the NSABP C-08 clinical trial from patient screening to analysis.
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Caption: Simplified signaling pathway of VEGF-mediated angiogenesis and its inhibition by

bevacizumab.

Conclusion
The NSABP C-08 trial was a landmark study that provided crucial evidence regarding the role

of bevacizumab in the adjuvant treatment of colon cancer. The results did not support the

addition of bevacizumab to standard chemotherapy for this patient population, as it did not

significantly improve disease-free or overall survival.[1][2][10] This has had a significant impact

on clinical practice and has guided future research in the field of adjuvant therapy for colon

cancer.
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To cite this document: BenchChem. [Application Notes and Protocols: NSABP C-08 Clinical
Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599432#nsabp-c-08-clinical-trial-design-and-
patient-population]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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